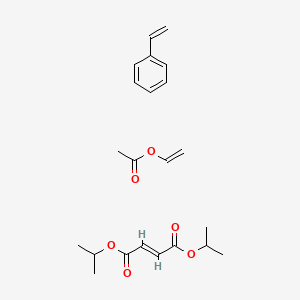
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a diphenylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves the reaction of thiomorpholine with diphenylmethanol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve overall yield. Additionally, purification techniques such as recrystallization or chromatography are used to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings in the diphenylmethanol moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction can produce various alcohol or amine derivatives.
科学的研究の応用
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by the thiomorpholine ring and the diphenylmethanol moiety, which provide specific binding affinities and selectivities.
類似化合物との比較
Similar Compounds
Diphenylmethanol: Shares the diphenylmethanol moiety but lacks the thiomorpholine ring.
Thiomorpholine: Contains the thiomorpholine ring but does not have the diphenylmethanol moiety.
Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine.
Uniqueness
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is unique due to the combination of the thiomorpholine ring and the diphenylmethanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
102367-31-7 |
|---|---|
分子式 |
C17H18ClNO2S |
分子量 |
335.8 g/mol |
IUPAC名 |
2-[hydroxy(diphenyl)methyl]morpholine-3-thione;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c19-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-16(21)18-11-12-20-15;/h1-10,15,19H,11-12H2,(H,18,21);1H |
InChIキー |
UKTDALXJXRANJJ-UHFFFAOYSA-N |
正規SMILES |
C1COC(C(=S)N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















